Fasiglifam (TAK-875) is a synthetic, orally bioavailable small molecule that acts as a selective, partial agonist of the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). [, , , , , , , , , , , , ] This receptor is predominantly found in pancreatic β-cells and plays a key role in regulating glucose-stimulated insulin secretion (GSIS). [, , , , , , , , , , , , ] As such, Fasiglifam garnered significant interest as a potential therapeutic agent for the treatment of type 2 diabetes mellitus (T2DM). [, , , , , , , , , , , , , ]
Fasiglifam, also known by its development code TAK-875, is a small molecule that acts as an agonist of the G protein-coupled receptor 40. This compound was initially investigated for its potential in treating type 2 diabetes mellitus due to its ability to enhance insulin secretion in a glucose-dependent manner. Despite its promising therapeutic profile, including the lack of significant hypoglycemia and weight gain typically associated with conventional anti-diabetic medications, the development of Fasiglifam was halted during Phase III clinical trials due to concerns over drug-induced liver injury.
Fasiglifam is classified as a G protein-coupled receptor 40 agonist. This receptor is primarily expressed in pancreatic beta cells and plays a crucial role in mediating insulin secretion in response to free fatty acids. The compound was synthesized and characterized by researchers at Takeda Pharmaceutical Company and was intended for use as an anti-diabetic agent.
The synthesis of Fasiglifam involves several steps that focus on creating the specific molecular structure required for its biological activity. The compound can be synthesized using various organic chemistry methods, including:
Fasiglifam has a complex molecular structure characterized by multiple functional groups that contribute to its activity as a G protein-coupled receptor 40 agonist.
The three-dimensional conformation of Fasiglifam plays a significant role in its interaction with biological targets, which can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
Fasiglifam undergoes various chemical reactions during its metabolism and interaction with biological systems:
Fasiglifam exerts its pharmacological effects primarily through activation of the G protein-coupled receptor 40:
Fasiglifam exhibits several notable physical and chemical properties:
Relevant data regarding these properties are crucial for understanding how Fasiglifam behaves within biological systems.
Fasiglifam was primarily developed for scientific use as an anti-diabetic agent. Its applications include:
Despite its withdrawal from clinical development due to safety concerns, Fasiglifam remains an important compound for research into G protein-coupled receptor biology and drug safety assessment.
Fasiglifam (TAK-875) is a potent, orally bioavailable agonist of Free Fatty Acid Receptor 1 (FFAR1/GPR40), a Gq-protein-coupled receptor (GPCR) highly expressed in pancreatic β-cells. Unlike endogenous fatty acids that activate multiple FFAR subtypes, fasiglifam exhibits >1,000-fold selectivity for FFAR1 over FFAR4 (GPR120) and minimal activity against other GPCRs or nuclear hormone receptors [4] [8]. Binding studies confirm fasiglifam occupies an allosteric site distinct from the orthosteric fatty acid-binding pocket, as evidenced by X-ray crystallography showing interactions with residues in transmembrane helices 3, 5, and 7 of FFAR1 [4] [7]. Functionally, fasiglifam acts as a partial agonist—its maximal efficacy (Emax) in calcium mobilization assays depends on receptor density, with lower Emax relative to full endogenous agonists (e.g., γ-linolenic acid) in cells expressing physiological FFAR1 levels [4] [5].
Table 1: Selectivity Profile of Fasiglifam
Parameter | Fasiglifam | Endogenous FFAs |
---|---|---|
FFAR1 EC₅₀ | 14 nM | 1–10 µM |
FFAR4 Activation | >10 µM | 1–10 µM |
Selectivity (FFAR1/FFAR4) | >1,000-fold | ~1-fold |
Key Binding Site | Allosteric | Orthosteric |
Fasiglifam functions as an ago-allosteric modulator (AgoPAM), enhancing the activity of endogenous FFAs while exhibiting intrinsic partial agonism. In MIN6 β-cells and isolated mouse islets, fasiglifam synergizes with γ-linolenic acid (γ-LA), shifting the FFA dose-response curve leftward (EC₅₀ of γ-LA decreased from 5.39 µM to 1.07 µM with 1 µM fasiglifam) [4] [5]. This cooperativity arises from fasiglifam binding to an allosteric pocket, stabilizing receptor conformations that augment orthosteric ligand affinity and efficacy. Crucially, glucose-dependent insulin secretion by fasiglifam requires endogenous FFAs:
Fasiglifam potentiates insulin secretion strictly glucose-dependently, contrasting sulfonylureas like glimepiride that act independently of glucose. In mouse insulinoma MIN6 cells:
The mechanism involves Gαq-mediated phospholipase C (PLC) activation, generating inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds endoplasmic reticulum (ER) receptors, triggering Ca²⁺ release, while DAG activates protein kinase C (PKC) [1] [2].
Fasiglifam enhances GSIS via two parallel pathways:1. IP3-Mediated Ca²⁺ Oscillation Amplification:- Cell-permeable IP3 analogs (Bt3IP3/AM) mimic fasiglifam’s effects, inducing glucose-dependent Ca²⁺ oscillations and enhancing GSIS [1] [2].- IP3 increases the frequency and amplitude of glucose-induced Ca²⁺ spikes, facilitating insulin granule exocytosis [1].
Table 2: Dual Mechanisms of Fasiglifam in Potentiating Insulin Secretion
Pathway | Key Effector | Effect on Ca²⁺ | Effect on Insulin Secretion |
---|---|---|---|
IP3 Branch | IP3 receptors | ↑ Oscillation frequency & amplitude | Glucose-dependent potentiation |
DAG/PKC Branch | PKC isoforms | No direct effect | Augments Ca²⁺-triggered exocytosis |
This dual mechanism ensures insulin secretion is coupled to metabolic demand: The IP3 branch amplifies glucose-sensing signals, while the DAG/PKC branch optimizes secretory machinery efficiency [1] [2] [6].
Table 3: Chemical Identifiers of Fasiglifam
Property | Identifier |
---|---|
IUPAC Name | [(3S)-6-({2',6'-Dimethyl-4'-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid hemihydrate |
Synonyms | TAK-875, Fasiglifam |
CAS Registry | 1191101-03-7 (anhydrous) |
Molecular Formula | C₃₀H₃₂O₇S (anhydrous) |
Molecular Weight | 536.64 g/mol (anhydrous) |
Mechanism | Ago-allosteric GPR40/FFAR1 agonist |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7